molecular formula C21H23NO4S B3405986 (2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 1798400-92-6

(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one

Cat. No. B3405986
CAS RN: 1798400-92-6
M. Wt: 385.5
InChI Key: IWBSBMWVFYFSPC-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a compound that has been extensively studied for its potential in various scientific applications. It is also known by its chemical name, RQ-00203078, and has been the subject of numerous research studies.

Mechanism of Action

The mechanism of action of ((2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases and phosphatases, which play a role in various cellular processes. The compound has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one have been extensively studied. The compound has been found to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of various diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using ((2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one in lab experiments include its high purity and specificity. The compound is also relatively stable and can be easily synthesized. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of ((2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one. One area of research is the development of more specific inhibitors of the enzymes and receptors targeted by this compound. Another area of research is the investigation of the compound's potential in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Scientific Research Applications

((2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one has been extensively studied for its potential in various scientific applications. It has been found to have potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. The compound has also been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

(E)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-26-18-8-10-19(11-9-18)27(24,25)20-13-15-22(16-14-20)21(23)12-7-17-5-3-2-4-6-17/h2-12,20H,13-16H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBSBMWVFYFSPC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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